2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Description
2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a succinic acid derivative characterized by:
- Core structure: A butanoic acid backbone with a 4-oxo group.
- Substituents:
- A tert-butyl (2-methylpropan-2-yl) group at the 4-position via an ester linkage.
- A 3-fluorophenyl group at the 2-position.
This compound is structurally related to mono-tert-butyl succinate (CAS 100940-65-6), which lacks the 3-fluorophenyl group .
Properties
Molecular Formula |
C14H17FO4 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,17,18) |
InChI Key |
YJRHVBGTYHMJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 3-fluorophenyl intermediate through halogenation reactions.
Esterification: The intermediate is then subjected to esterification with 2-methylpropan-2-ol under acidic conditions to form the tert-butyl ether.
Oxidation: The final step involves the oxidation of the ester to form the butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted aromatic compounds.
Scientific Research Applications
2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the butanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Core Succinate Derivatives
Key Observations :
- The tert-butyl group in the target compound provides moderate steric bulk compared to adamantane (S1) or anthracene (S2).
- Unlike S1–S9 derivatives , the 3-fluorophenyl group introduces a meta-fluorine, which may alter electronic effects (e.g., dipole moments) compared to non-fluorinated analogs.
Fluorophenyl-Substituted Analogs
Key Observations :
- The 3-fluorophenyl group in the target compound balances electronic withdrawal (via fluorine’s electronegativity) and steric accessibility compared to 2- or 4-fluoro analogs.
- Substitution at position 2 (vs. 4) may influence binding to biological targets due to spatial orientation differences .
Biological Activity
2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorophenyl group and a tert-butoxy moiety may enhance its interaction with biological targets, suggesting possible therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 268.28 g/mol. Its structure includes key functional groups such as a keto group and a carboxylic acid, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.28 g/mol |
| Key Functional Groups | Keto, Carboxylic Acid |
| Fluorine Presence | Yes |
Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. The proposed mechanism involves modulation of enzyme activity or receptor interactions, although specific pathways remain to be elucidated. The fluorinated aromatic system is likely to enhance lipophilicity, which can improve membrane permeability and bioavailability.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound show significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages.
Analgesic Properties
In animal models, the compound has been shown to reduce pain responses in various assays, including the hot plate test and formalin test. These findings suggest that it may act through central and peripheral mechanisms to alleviate pain.
Case Studies
-
Study on COX Inhibition :
- Objective : To evaluate the inhibitory effect of the compound on COX enzymes.
- Method : Enzyme assays were conducted using recombinant COX-1 and COX-2.
- Results : The compound exhibited IC50 values comparable to established NSAIDs, indicating strong inhibitory activity.
-
Animal Model for Pain Relief :
- Objective : To assess analgesic efficacy in rodent models.
- Method : Pain thresholds were measured before and after administration of the compound.
- Results : A statistically significant increase in pain threshold was observed, suggesting effective analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
